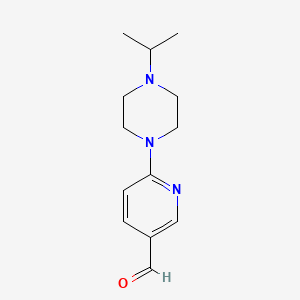

![molecular formula C7H8BrNS B582364 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine CAS No. 1219531-56-2](/img/structure/B582364.png)

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

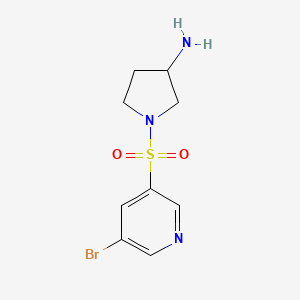

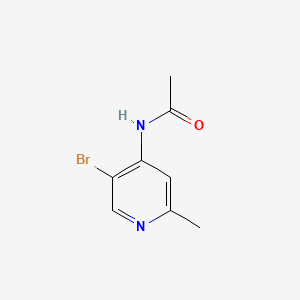

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine is a chemical compound with the molecular formula C7H8BrNS . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the one-pot Gewald reaction applied to commercially available 4-methyl/phenylcyclohexanone, N-acetyl-4-piperidone or methoxy/ethoxycarbonyl-4-piperidone with an activated nitrile (malonitrile or a cyanoacetate, such as methyl/ethyl/t-butylcyanoacetate) and elemental sulfur in refluxing methanol or ethanol in the presence of triethylamine (TEA) as base furnished 2-amino-3-cyano/alkoxycarbonyl-6-substituted-4,5,6,7-tetrahydrothieno .Molecular Structure Analysis

The molecular structure of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 sulfur atom .Applications De Recherche Scientifique

Organic Synthesis and Functionalization

The compound serves as a versatile precursor in organic synthesis, particularly in the functionalization of pyridine scaffolds. Directed metalation and halogen/metal exchange are common methods for regioselective functionalization of pyridines, which are crucial for synthesizing various biologically active molecules and complex organic compounds. These reactions often involve deprotonation with lithium amides or alkyllithium reagents at low temperatures, with metalation achieved using ate-bases with different metals or TMP metal reagents (Manolikakes et al., 2013).

Regioselectivity in Bromination

Research on the regioselectivity of bromination, particularly with unsymmetrical dimethylated pyridines, has highlighted the influence of nitrogen in the ring, which acts inductively to deactivate certain positions towards bromination. This aspect is critical in understanding the chemical behavior and potential transformations of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine in synthetic applications (Thapa et al., 2014).

Medicinal Chemistry and Drug Discovery

Pyridine derivatives, including structures similar to 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine, play a significant role in medicinal chemistry. They are found in a wide array of bioactive compounds with diverse therapeutic potentials, such as anticancer, antibacterial, and anti-inflammatory activities. The structural features of these compounds, including their ability to form various interactions with biological targets, make them valuable scaffolds in drug discovery (Abu-Taweel et al., 2022).

Catalysis and Synthetic Pathways

The compound is also relevant in the context of catalysis and the development of synthetic pathways for complex molecules. Hybrid catalysts, for instance, have been explored for the synthesis of pyranopyrimidine scaffolds, which are precursors for many pharmaceuticals. The use of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine in these syntheses could provide new routes to these important structures (Parmar et al., 2023).

Propriétés

IUPAC Name |

1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c8-7-6-1-2-9-3-5(6)4-10-7/h4,9H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGUCVYYQLZQPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CSC(=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659979 |

Source

|

| Record name | 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |

CAS RN |

1219531-56-2 |

Source

|

| Record name | 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)